Cas no 16823-03-3 (N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine)

N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic organic compound featuring a substituted phenyl ring linked to a dihydroimidazole moiety. This structure imparts potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The chloro and methoxy substituents enhance its reactivity and selectivity in chemical transformations, while the imidazoline core may contribute to interactions with biological targets. Its well-defined molecular architecture allows for precise modifications, making it valuable in medicinal chemistry research. The compound’s stability under standard conditions ensures consistent performance in synthetic applications. Further studies may explore its pharmacological or pesticidal properties.
N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine structure
16823-03-3 structure
Product name:N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
CAS No:16823-03-3
MF:C10H12ClN3O
MW:225.674780845642
CID:6192782
PubChem ID:23274111

N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
    • EN300-738507
    • 16823-03-3
    • Inchi: 1S/C10H12ClN3O/c1-15-9-3-2-7(11)6-8(9)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)
    • InChI Key: MMHVIDUWGMTXAL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)NC1=NCCN1)OC

Computed Properties

  • Exact Mass: 225.0668897g/mol
  • Monoisotopic Mass: 225.0668897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.6Ų
  • XLogP3: 1.3

N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-738507-1.0g
N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
16823-03-3
1g
$0.0 2023-06-06

Additional information on N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine

Professional Introduction to N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS No. 16823-03-3)

N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 16823-03-3, belongs to a class of heterocyclic organic molecules that exhibit promising biological activities. The structural features of this compound, particularly its imidazole core and aromatic substituents, make it a valuable scaffold for designing novel therapeutic agents.

The imidazole ring is a key pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. In the case of N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine, the presence of a chloro and methoxy substituent on the aromatic ring enhances its potential pharmacological properties. These substituents not only influence the electronic and steric environment of the molecule but also contribute to its solubility and metabolic stability, which are critical factors in drug development.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of this compound with biological targets with greater accuracy. Studies have shown that N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine exhibits potential as an inhibitor of certain enzymes involved in inflammatory pathways. This has opened up new avenues for investigating its therapeutic efficacy in conditions such as arthritis and other inflammatory disorders.

In addition to its anti-inflammatory potential, N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine has been explored for its possible role in neuroprotective therapies. Preliminary research indicates that this compound may interact with receptors and ion channels in the brain, potentially offering benefits in neurodegenerative diseases. The imidazole moiety, in particular, is known to modulate neuronal activity, making this compound a candidate for further investigation in this area.

The synthesis of N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic framework efficiently. These synthetic strategies not only improve yield but also enhance the purity of the final product, which is essential for subsequent biological evaluations.

The pharmacokinetic properties of N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine are another critical aspect that has been extensively studied. Researchers have utilized high-throughput screening techniques to assess its absorption, distribution, metabolism, excretion (ADME) profiles. These studies have provided valuable insights into how the compound behaves within the body, which is crucial for optimizing its formulation and delivery methods.

The safety profile of N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine is also a focal point of current research. In vitro toxicity assays have been conducted to evaluate its potential side effects and interactions with various cell lines. These experiments aim to identify any adverse effects before moving to clinical trials, ensuring that the compound is safe for human use.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way researchers identify and optimize lead compounds like N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine. By leveraging large datasets and predictive models, scientists can accelerate the process of identifying promising candidates and predicting their biological activity with remarkable precision. This approach has significantly reduced the time and cost associated with traditional drug development pipelines.

The future prospects of N-(5-chloro-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine

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